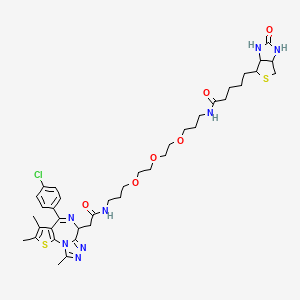
Biotin-JQ1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-JQ1 is a bifunctional molecule that combines the properties of biotin and JQ1. Biotin is a vitamin that plays a crucial role in various metabolic processes, while JQ1 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family. The combination of these two molecules allows for targeted delivery and interaction with specific proteins, making this compound a valuable tool in chemical biology and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-JQ1 involves the conjugation of biotin to JQ1 through a linker. The process typically starts with the activation of biotin, followed by its reaction with a linker molecule. The activated biotin-linker intermediate is then coupled with JQ1 under specific reaction conditions to form this compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
Biotin-JQ1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield oxidized biotin derivatives, while substitution reactions can produce a wide range of biotinylated compounds with different functional groups.
科学的研究の応用
Biotin-JQ1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study protein-ligand interactions and to map small molecule interactomes.
Biology: Employed in the study of gene regulation and epigenetic modifications, particularly in cancer research.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit BET proteins.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
作用機序
Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, such as BRD2, BRD3, and BRD4. This binding inhibits the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets and pathways involved include the inhibition of transcriptional regulators like c-MYC, which plays a crucial role in cell proliferation and cancer progression.
類似化合物との比較
Similar Compounds
JQ1: A well-known BET inhibitor used in various research studies.
Biotinylated Compounds: Other biotinylated molecules used for targeted delivery and protein interaction studies.
Uniqueness
Biotin-JQ1 is unique due to its bifunctional nature, combining the targeting capabilities of biotin with the inhibitory properties of JQ1. This combination allows for precise targeting and modulation of specific proteins, making it a valuable tool in both basic research and therapeutic development.
特性
分子式 |
C39H53ClN8O6S2 |
|---|---|
分子量 |
829.5 g/mol |
IUPAC名 |
N-[3-[2-[2-[3-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51) |
InChIキー |
HLZRRKIVMLXYEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


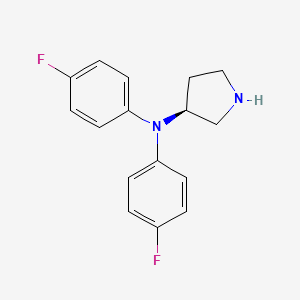
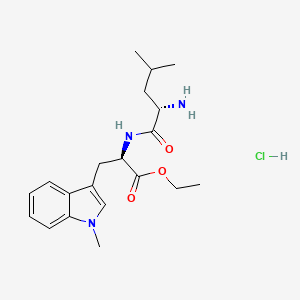
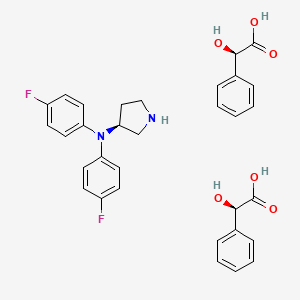
![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)
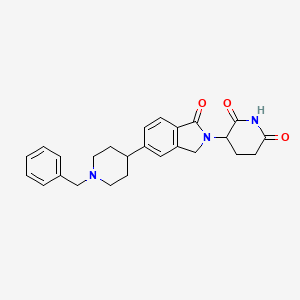
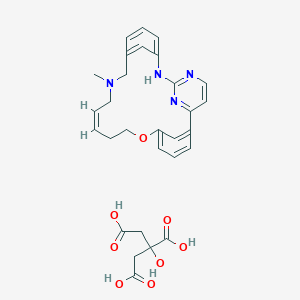
![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
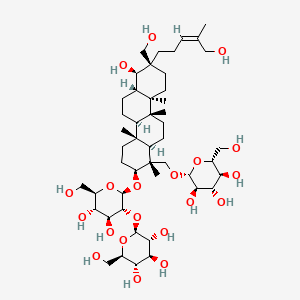
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
